molecular formula C10H18O2 B1236714 3-Decenoic acid CAS No. 53678-20-9

3-Decenoic acid

Cat. No.: B1236714
CAS No.: 53678-20-9
M. Wt: 170.25 g/mol
InChI Key: CPVUNKGURQKKKX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-decenoic acid is a decenoic acid having its double bond in the 3-position.

Properties

CAS No.

53678-20-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(E)-dec-3-enoic acid

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7+

InChI Key

CPVUNKGURQKKKX-BQYQJAHWSA-N

Isomeric SMILES

CCCCCC/C=C/CC(=O)O

SMILES

CCCCCCC=CCC(=O)O

Canonical SMILES

CCCCCCC=CCC(=O)O

15469-77-9
53678-20-9

Pictograms

Corrosive

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4.5 g (27 mmol) of 3-decynoic acid from Example 30 dissolved in methanol in a Paar bottle is added 2 mg of nickel boride as catalyst. The bottle is flushed with hydrogen, sealed and pressurized with H2 at 2 pounds per square inch. The hydrogenation is allowed to proceed at room temperature for 2 hours. The methanol is stripped in vacuo and the residue is partitioned between ethyl acetate and in HCl. The ethyl acetate layer is separated, dried, (Na2SO4) and is stripped to afford an almost quantitative yield of 3-decenoic acid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step Two
Name
3-decenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Decenoic acid
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3-Decenoic acid
Reactant of Route 3
3-Decenoic acid
Reactant of Route 4
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Reactant of Route 5
3-Decenoic acid
Reactant of Route 6
3-Decenoic acid

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